molecular formula C10H12F4N2O6 B274443 N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine

N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine

Cat. No. B274443
M. Wt: 332.21 g/mol
InChI Key: TUPZZOHKVPUVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine, also known as N-[(2S,4S)-4-(2-carboxyethylcarbamoyl)-2,2,3,3-tetrafluorobutanoyl]-L-β-alanine or FEAA, is a novel amino acid derivative that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of FEAA is not fully understood. However, it has been proposed that FEAA may act as a neuroprotective agent by reducing oxidative stress and inflammation, as well as by modulating the activity of ion channels and neurotransmitter transporters.
Biochemical and Physiological Effects
FEAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in the brain. FEAA has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain. In addition, FEAA has been shown to increase the expression of glutamate transporters, which are important for maintaining the balance of glutamate in the brain.

Advantages and Limitations for Lab Experiments

FEAA has several advantages for lab experiments. It is stable and can be stored for long periods of time without degradation. FEAA is also water-soluble, which makes it easy to administer to animals or cells in culture. However, FEAA has some limitations, including its high cost and limited availability.

Future Directions

For FEAA research include the development of FEAA analogs and the investigation of its potential applications in other fields.

Synthesis Methods

FEAA can be synthesized through a multi-step process involving the reaction of L-β-alanine with tert-butyl N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine(2,2,3,3-tetrafluoropropyl)carbamate, followed by hydrolysis and coupling reactions. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to achieve high yields and purity of FEAA.

Scientific Research Applications

FEAA has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. FEAA has also been shown to modulate the activity of GABA receptors and enhance the activity of glutamate transporters, which are important targets for the treatment of neurological disorders.

properties

Molecular Formula

C10H12F4N2O6

Molecular Weight

332.21 g/mol

IUPAC Name

3-[[4-(2-carboxyethylamino)-2,2,3,3-tetrafluoro-4-oxobutanoyl]amino]propanoic acid

InChI

InChI=1S/C10H12F4N2O6/c11-9(12,7(21)15-3-1-5(17)18)10(13,14)8(22)16-4-2-6(19)20/h1-4H2,(H,15,21)(H,16,22)(H,17,18)(H,19,20)

InChI Key

TUPZZOHKVPUVME-UHFFFAOYSA-N

SMILES

C(CNC(=O)C(C(C(=O)NCCC(=O)O)(F)F)(F)F)C(=O)O

Canonical SMILES

C(CNC(=O)C(C(C(=O)NCCC(=O)O)(F)F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.